molecular formula C13H20BrNO3S B603104 {[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine CAS No. 1246824-26-9

{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine

Cat. No.: B603104
CAS No.: 1246824-26-9
M. Wt: 350.27g/mol
InChI Key: GDTHJJISIFCUJT-UHFFFAOYSA-N
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Description

{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine is a complex organic compound with a unique structure that combines a brominated aromatic ring, a sulfonyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine typically involves multiple steps. One common approach is to start with the bromination of a suitable aromatic precursor, followed by sulfonylation and subsequent amination. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base and a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which {[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine exerts its effects depends on its interaction with molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine
  • {[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(2-hydroxybutyl)amine

Uniqueness

{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the sulfonyl group allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

1246824-26-9

Molecular Formula

C13H20BrNO3S

Molecular Weight

350.27g/mol

IUPAC Name

4-bromo-N-(2-hydroxypropyl)-5-methyl-2-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C13H20BrNO3S/c1-8(2)11-6-12(14)9(3)5-13(11)19(17,18)15-7-10(4)16/h5-6,8,10,15-16H,7H2,1-4H3

InChI Key

GDTHJJISIFCUJT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NCC(C)O

Origin of Product

United States

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